N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine
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Overview
Description
N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine is an organic compound with the molecular formula C17H21NO. It is a derivative of N,N-dimethylamine, where the hydrogen atoms are replaced with deuterium (d6). This compound is known for its unique chemical structure and biological activity, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine typically involves the reaction of 3’-benzyloxyacetophenone with N,N-dimethylamine in the presence of a deuterating agent. The reaction conditions often include the use of solvents such as chloroform, dichloromethane, or methanol, and the reaction is carried out at low temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the benzyloxy group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted phenyl derivatives .
Scientific Research Applications
N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of various chemical products and as a component in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate: A similar compound with an ethylcarbamate group instead of dimethylamine.
N-[1-(3’-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine: A derivative with a methyl-d3 group instead of dimethyl-d6.
Uniqueness
N-[1-(3’-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine is unique due to its deuterium substitution, which imparts distinct chemical and physical properties. This makes it valuable in research applications where isotopic labeling is required .
Properties
IUPAC Name |
1-(3-phenylmethoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14(18(2)3)16-10-7-11-17(12-16)19-13-15-8-5-4-6-9-15/h4-12,14H,13H2,1-3H3/i2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGZYOKUQUKFBY-XERRXZQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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